Chloronicergoline
Overview
Description
Chloronicergoline is not directly mentioned in the provided papers. However, the papers do discuss various chlorine-containing compounds and their properties, which can be tangentially related to the study of chlorinated organic molecules like chloronicergoline. For instance, the paper titled "Chlorine: the only green element – towards a wider acceptance of its role in natural cycles" discusses the role of chlorine in natural and synthetic compounds, indicating the prevalence and importance of chlorine in environmental chemistry .
Synthesis Analysis
The synthesis of chloronicergoline is not explicitly covered in the provided papers. However, the paper "Synthetic Chlorins, Possible Surrogates for Chlorophylls, Prepared by Derivatization of Porphyrins" reviews the synthesis of chlorins, which are chlorinated macrocycles similar to chlorophyll . This paper could provide insights into the types of reactions and methods that might be used in the synthesis of chlorinated compounds like chloronicergoline.
Molecular Structure Analysis
While the molecular structure of chloronicergoline is not discussed, the paper "On the crystal structure of chlorine" provides information on the crystal structure of elemental chlorine, which could be foundational knowledge when considering the molecular structure of chlorinated organic compounds . Additionally, "The Redetermination of the Crystal and Molecular Structure of Chloral Hydrate" offers insights into the molecular structure of a specific chlorinated compound, chloral hydrate, which could be relevant when considering the structural aspects of chloronicergoline .
Chemical Reactions Analysis
The generation and reactions of chlorine atoms in aqueous solutions are discussed in "Generation and reactions of the chlorine atom in aqueous solution" . This paper could provide a basis for understanding the reactivity of chlorine atoms, which may be applicable to the chemical reactions involving chloronicergoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloronicergoline are not directly addressed in the provided papers. However, the paper "Chlorine-free synthesis: An overview" discusses the environmental and health constraints of chlorine use in synthesis, which could be relevant when considering the properties and safety of chloronicergoline . Additionally, the paper "Rational synthesis of meso-substituted chlorin building blocks" discusses the synthesis and properties of chlorins, which could be indirectly related to the properties of chloronicergoline .
Scientific Research Applications
Antiviral Research and COVID-19
Chloroquine, a derivative of chloronicergoline, has gained attention for its potential benefit in treating patients infected by the novel coronavirus (SARS-CoV-2). This interest stems from previous experiments with chloroquine in antiviral research, suggesting its potential utility in the current pandemic (Touret & de Lamballerie, 2020).
Cancer Therapy
Recent studies have explored the combination of Cabergoline (CAB) and Chloroquine (CQ) in suppressing the growth of pituitary adenomas and other cancers. In vitro and in vivo experiments indicate that this combination can effectively reduce cell proliferation and induce apoptosis, making it a promising option in tumor and cancer therapies (Lin et al., 2017).
Photodynamic Therapy for Skin Diseases
Chlorin, a derivative of chloronicergoline, has been utilized as a photosensitizer in photodynamic therapy. This approach is effective in treating various skin diseases, including acne vulgaris, psoriasis, papillomavirus infections, cutaneous leishmaniasis, and in skin rejuvenation. The therapy's mechanisms and clinical benefits have been cataloged in scientific research, highlighting its significant role in dermatological treatments (de Annunzio et al., 2019).
Water Treatment and Disinfection
Chlorine derivatives, closely related to chloronicergoline, are widely used in water treatment and disinfection. Studies have focused on the formation of byproducts during chlorination and their potential ecological and health effects. Research in this area includes the impact of chlorine on the productivity of entrained phytoplankton and the development of analytical methods for determining chlorine dioxide in water treatment (Carpenter et al., 1972), (Tzanavaras et al., 2007).
Bacterial Community Shift in Drinking Water Systems
Chlorination in drinking water systems significantly affects the bacterial community and antibiotic resistance. High-throughput sequencing and metagenomic approaches have shown that chlorination can alter bacterial community compositions, increasing the abundance of certain chlorine-resistant bacteria and promoting antibiotic resistance (Jia et al., 2015).
properties
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRAHWOBGZRAEU-FVFQAYNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959404 | |
Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloronicergoline | |
CAS RN |
38536-28-6 | |
Record name | Ergoline-8-methanol, 1,6-dimethyl-10-methoxy-, 5-chloro-3-pyridinecarboxylate (ester), (8-beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038536286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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